molecular formula C23H26N4O B2693634 7-methyl-N-(3-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251589-52-2

7-methyl-N-(3-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2693634
CAS No.: 1251589-52-2
M. Wt: 374.488
InChI Key: RFBKKHLKDRZZSW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, a bicyclic heteroaromatic system with two fused pyridine rings. The core structure is substituted at three positions:

  • Position 7: A methyl group enhances steric bulk and modulates electronic properties.
  • Position 3: A 4-methylpiperidine-1-carbonyl moiety contributes to solubility and conformational flexibility via its amide linkage and piperidine ring .

The molecular formula is C25H28N4O (MW: 400.53 g/mol).

Properties

IUPAC Name

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-17(3)25-22)21(20)26-18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBKKHLKDRZZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-N-(3-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine core and various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound comprises a naphthyridine core with the following features:

  • Molecular Formula : C25H30N4O
  • Molecular Weight : 402.5 g/mol
  • Structural Characteristics : The presence of a methyl group, an aromatic ring, and a piperidine moiety enhances its chemical reactivity and potential pharmacological properties.
PropertyValue
Molecular FormulaC25H30N4O
Molecular Weight402.5 g/mol
Naphthyridine CoreYes
Functional GroupsMethyl, Aromatic, Piperidine

Biological Activity Overview

Research indicates that compounds within the naphthyridine family exhibit a range of biological activities, including anticancer, antiinfectious, and neurological effects. The specific biological activities of this compound have not been extensively documented in isolated studies but can be inferred from related compounds.

Anticancer Activity

Naphthyridines are known for their anticancer properties. For instance, studies on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines. For example:

  • Aaptamine , a related naphthyridine derivative, exhibited IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines. It induced apoptosis through p53-independent mechanisms and affected cell cycle regulation by downregulating cyclin-dependent kinases (CDKs) .

Neuroprotective Effects

The piperidine moiety in the compound may contribute to neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function .

The mechanism of action for this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and neurodegeneration.
  • Receptor Binding : The compound may interact with various receptors or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 7-Methyl-N-(3-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine C25H28N4O 400.53 3-methylphenyl, 4-methylpiperidine-carbonyl Balanced lipophilicity (logP ~3.5 estimated); potential for oral bioavailability
BI59670 : 7-Methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine C25H30N4O 402.53 4-isopropylphenyl Increased hydrophobicity (logP ~4.0) due to isopropyl group; may enhance membrane permeability
N-(2,4-Difluorophenyl) Analog C22H22F2N4O 404.43 2,4-difluorophenyl Fluorine atoms improve metabolic stability and electron-withdrawing effects; MW = 404.43
3e (From ) : 2-(2-Bromophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine C23H15BrF3N3 486.29 2-bromophenyl, trifluoromethyl High MW (486.29); bromine adds steric bulk; trifluoromethyl enhances electronegativity

Substituent Effects on Activity and Solubility

  • The 2,4-difluorophenyl analog () leverages fluorine’s electronegativity to enhance metabolic stability and binding affinity in hydrophobic pockets .
  • Piperidine-Carbonyl Group :
    • Common to the target compound, BI59670, and the difluorophenyl analog, this group improves solubility via the amide bond’s polarity while the piperidine ring allows conformational adaptability for target engagement .
  • Heterocyclic Variations :
    • Compounds like 3e () replace the piperidine-carbonyl with bromophenyl/trifluoromethyl groups, drastically altering electronic properties and steric profiles .

Challenges and Limitations

  • Solubility-Potency Trade-offs : Increased lipophilicity (e.g., BI59670) may compromise solubility, necessitating formulation optimizations .
  • Synthetic Complexity : Derivatives like 3i () show low yields (12%), highlighting challenges in introducing branched alkyl groups .

Q & A

Q. What synthetic methodologies are optimal for introducing the 4-methylpiperidine-1-carbonyl moiety into the 1,8-naphthyridine scaffold?

Answer: The 4-methylpiperidine-1-carbonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, acylation of the 1,8-naphthyridine core with 4-methylpiperidine carbonyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C, inert atmosphere) is a common approach. Catalytic agents like Hünig’s base may enhance reaction efficiency by neutralizing HCl byproducts. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product .

Q. How can the substitution pattern at the 3-position of the 1,8-naphthyridine core influence reaction yields?

Answer: Electron-withdrawing groups (e.g., nitro) at the 3-position can activate the scaffold for nucleophilic amination but may require subsequent reduction (e.g., catalytic hydrogenation with Pd/C or PtO₂) to achieve the desired amine functionality. For instance, 3-nitro-1,8-naphthyridine derivatives have been reduced to amines with yields ranging from 45% to 90%, depending on the substituents and reaction conditions (e.g., KMnO₄ in liquid ammonia vs. hydrogenation) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for naphthyridine), methyl groups (δ 1.2–2.5 ppm), and carbonyl resonances (δ 165–175 ppm).
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI or EI) should match the molecular formula (C₂₄H₂₇N₅O) with isotopic patterns consistent with chlorine-free intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) against kinase domains (e.g., EGFR or MAPK) can identify key interactions:

  • The 1,8-naphthyridine core may engage in π-π stacking with aromatic residues.
  • The 4-methylpiperidine group could occupy hydrophobic pockets.
  • Free energy perturbation (FEP) calculations refine binding affinity predictions, accounting for solvation and entropy effects. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported yields for nitro-group reductions in 1,8-naphthyridines?

Answer: Discrepancies arise from varying substituent effects and reaction conditions:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) typically achieves higher yields (e.g., 90% for 3-nitro derivatives ) compared to chemical reductants (e.g., SnCl₂/HCl, ~60%).
  • Steric Hindrance : Bulky groups at the 7-methyl position may slow reduction kinetics, necessitating extended reaction times or elevated temperatures.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydroxylamines) and optimize stoichiometry .

Q. How does the methylsulfanyl group in analogous compounds influence metabolic stability?

Answer: Methylsulfanyl groups enhance metabolic stability by:

  • Steric Shielding : Protecting labile sites from cytochrome P450 oxidation.
  • Lipophilicity : Increasing logP values, improving membrane permeability (assessed via PAMPA or Caco-2 assays).
  • In Silico Profiling : Tools like ADMET Predictor™ quantify metabolic liability; compare with trifluoromethyl analogs (e.g., higher metabolic stability in trifluoromethyl derivatives ).

Data-Driven Experimental Design

Q. How to design a DoE (Design of Experiments) for optimizing the coupling of 3-methylphenylamine to the naphthyridine core?

Answer:

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst (Pd(OAc)₂ vs. CuI), and reaction time (12–24 hr).
  • Response Metrics : Yield (HPLC purity), byproduct formation (TLC monitoring).
  • Statistical Analysis : Use a central composite design (CCD) with ANOVA to identify significant factors. For example, higher temperatures may reduce reaction time but increase decomposition .

Q. What in vitro assays are suitable for evaluating this compound’s activity against neurodegenerative targets?

Answer:

  • Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method (λ = 412 nm, DTNB as chromogen) .
  • Tau Aggregation Inhibition : Thioflavin-T fluorescence assay with recombinant tau protein.
  • Cellular Models : SH-SY5Y neuroblastoma cells treated with Aβ₂₅–₃₅ to assess neuroprotection (MTT assay) .

Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the 1,8-naphthyridine sulfone derivatives?

Answer:

  • pH Sensitivity : Sulfone derivatives degrade under acidic conditions (e.g., pH < 4) but are stable in neutral buffers.
  • Light Exposure : Photooxidation may occur if reactions are not conducted under amber glass.
  • Validation : Repeat stability studies with controlled pH and light conditions, using HPLC-MS to track degradation .

Advanced Characterization

Q. How to differentiate regioisomers in the 1,8-naphthyridine series using NOESY NMR?

Answer:

  • NOE Correlations : Spatial proximity between the 7-methyl group and adjacent protons (e.g., 3-carbonyl or 4-amine) confirms regiochemistry.
  • Dynamic Effects : Variable-temperature NMR resolves overlapping signals in crowded regions (e.g., aromatic protons at 300 K vs. 310 K) .

Structural-Activity Relationship (SAR) Considerations

Q. How does substitution at the 4-amine position affect kinase selectivity?

Answer:

  • Hydrogen Bonding : Bulky substituents (e.g., 3-methylphenyl) may disrupt ATP-binding pocket interactions, reducing affinity for broad-spectrum kinases.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Compare with des-methyl analogs to isolate steric contributions .

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